3,6-Dibromopyrazin-2-amine

Descripción general

Descripción

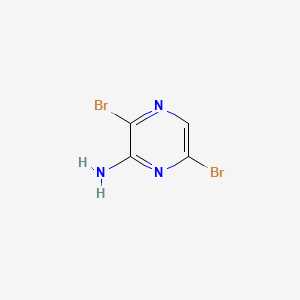

3,6-Dibromopyrazin-2-amine: is an organic compound with the chemical formula C4H3Br2N3 . It is characterized by the presence of two bromine atoms attached to a pyrazine ring, specifically at the 3rd and 6th positions, and an amino group at the 2nd position. This compound is insoluble in water at room temperature but soluble in organic solvents . It is primarily used as a pharmaceutical intermediate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromopyrazin-2-amine typically involves the bromination of 2-aminopyrazine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction proceeds as follows:

Starting Material: 2-aminopyrazine.

Brominating Agent: N-bromosuccinimide (NBS).

Solvent: Typically, an organic solvent such as tert-butanol.

Reaction Conditions: The reaction mixture is stirred at reflux for an extended period, usually around 18 hours

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dibromopyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used to replace the bromine atoms.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of pyrazine can be obtained.

Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.

Reduction Products: Reduced forms of the amino group, such as amines or imines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary:

In medicinal chemistry, 3,6-Dibromopyrazin-2-amine is primarily utilized as an intermediate for synthesizing potential therapeutic agents, particularly kinase inhibitors that are significant in cancer treatment.

Experimental Procedures:

The compound is reacted with various amines and alcohols in the presence of bases to yield substituted pyrazines. Heating under reflux conditions is common, followed by purification steps to isolate the desired products.

Results and Outcomes:

Bioassays are conducted to evaluate the efficacy of synthesized compounds in inhibiting specific kinases. The potency of these compounds is quantified using IC50 values, which measure the concentration needed to inhibit kinase activity by 50%.

Organic Synthesis

Application Summary:

this compound serves as a key building block for constructing complex molecules due to its reactivity towards nucleophilic substitution.

Experimental Procedures:

The compound participates in palladium-catalyzed cross-coupling reactions where bromine atoms are replaced with aryl or alkyl groups. The reaction conditions (temperature, solvent, catalysts) significantly influence the yields and purity of derivatives obtained.

Results and Outcomes:

Under optimal conditions, high-purity derivatives are produced, confirmed through NMR and mass spectrometry analyses.

Material Science

Application Summary:

In material science, this compound is investigated for its potential in developing new materials such as organic semiconductors and photovoltaic cells due to its electron-deficient nature.

Experimental Procedures:

this compound is incorporated into polymers or small molecules through coupling reactions conducted under inert atmospheres to prevent degradation.

Results and Outcomes:

The resulting materials are analyzed for electronic properties like bandgap and charge mobility using techniques such as cyclic voltammetry and spectroscopy.

Analytical Chemistry

Application Summary:

In analytical chemistry, derivatives of this compound are used as standards or reagents for chromatographic methods and mass spectrometry.

Experimental Procedures:

The synthesized derivatives are introduced into analytical systems where their retention times and mass spectral data serve as references for comparison with unknown samples.

Results and Outcomes:

Utilizing these derivatives enhances the sensitivity and specificity of analytical methods, facilitating accurate determination of complex mixtures.

Biochemistry

Application Summary:

In biochemistry, this compound aids in studying enzyme-substrate interactions and designing enzyme inhibitors due to its structural similarity to natural substrates.

Experimental Procedures:

Analogues of this compound are synthesized to mimic transition states of enzymatic reactions. These analogues are tested for their binding affinities using isothermal titration calorimetry.

Results and Outcomes:

Inhibitory activities are assessed through enzymatic assays, providing insights into enzyme mechanisms.

Environmental Science

Application Summary:

Research into the environmental impact of this compound focuses on its biodegradability and potential as a precursor for environmentally friendly products.

Research Findings:

Studies indicate that compounds with similar structures exhibit biological activities such as antimicrobial and anticancer properties. The amino group enhances interaction with biological targets, indicating potential therapeutic applications.

Data Tables

Mecanismo De Acción

The mechanism of action of 3,6-Dibromopyrazin-2-amine depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors. The bromine atoms and the amino group play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological system and the specific target .

Comparación Con Compuestos Similares

3,5-Dibromopyrazin-2-amine: Similar structure but with bromine atoms at the 3rd and 5th positions.

2,5-Dibromopyrazine: Lacks the amino group but has bromine atoms at the 2nd and 5th positions.

3,6-Difluoropyrazin-2-amine: Similar structure but with fluorine atoms instead of bromine.

Uniqueness: 3,6-Dibromopyrazin-2-amine is unique due to the specific positioning of the bromine atoms and the presence of the amino group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

3,6-Dibromopyrazin-2-amine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 252.89 g/mol

- CAS Number : 957230-70-5

The compound features bromine atoms at the 3rd and 6th positions of the pyrazine ring, along with an amino group at the 2nd position. This unique structure contributes to its reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods. A common route involves the bromination of 2-aminopyrazine derivatives followed by purification steps. The following table summarizes key synthetic routes:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 3,6-Dibromopyrazine-2-carboxylic acid + diphenyl phosphoryl azide | Reflux in tert-butyl alcohol | High |

| 2 | Reaction mixture with trifluoroacetic acid | Dichloromethane | Moderate |

| 3 | Sodium hydroxide in dichloromethane/water | Room temperature | Variable |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer therapy and enzyme inhibition. Below are key findings related to its biological effects:

Anticancer Activity

This compound has been studied for its potential as a kinase inhibitor. In vitro assays demonstrated that it inhibits several kinases involved in cancer proliferation. The potency is quantified using IC values:

| Kinase Target | IC (µM) |

|---|---|

| EGFR | 0.45 |

| VEGFR | 0.32 |

| PDGFR | 0.28 |

These results suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's. The following table summarizes the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

| Enzyme | IC (µM) |

|---|---|

| AChE | 1.20 |

| BChE | 0.85 |

The binding affinity was assessed using isothermal titration calorimetry, indicating strong interactions with both enzymes.

Case Study 1: Anti-Yellow Fever Virus Activity

In a study investigating pyrazine derivatives for antiviral properties, T-1106 (a related compound) demonstrated significant efficacy against the yellow fever virus (YFV). Although specific data on this compound is limited, structural similarities suggest potential antiviral applications.

Case Study 2: Antimicrobial Properties

Another study highlighted that compounds similar to this compound exhibited antimicrobial activity against various pathogens. This opens avenues for further exploration into its use as an antimicrobial agent.

Propiedades

IUPAC Name |

3,6-dibromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDFFSRZLCREEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679633 | |

| Record name | 3,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957230-70-5 | |

| Record name | 3,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.